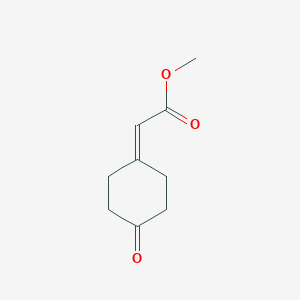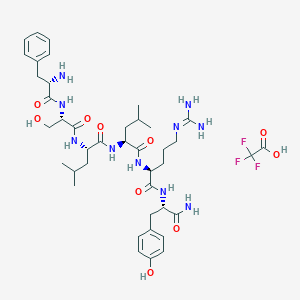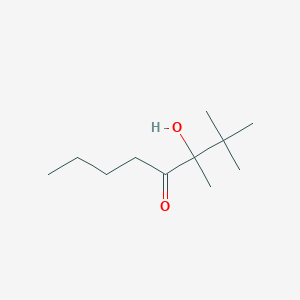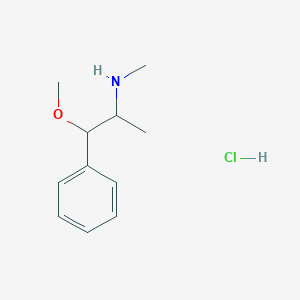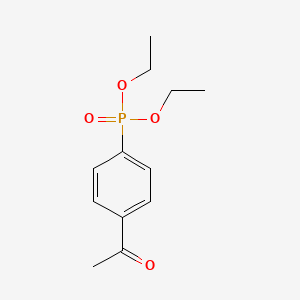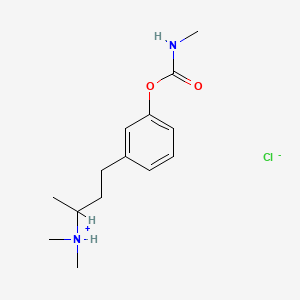![molecular formula C15H17NO3S B13780043 N-[2-(3-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B13780043.png)
N-[2-(3-methoxyphenyl)ethyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3-methoxyphenyl)ethyl]benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methoxyphenyl)ethyl]benzenesulfonamide typically involves the reaction of 3-methoxyphenethylamine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions
N-[2-(3-methoxyphenyl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of N-[2-(3-hydroxyphenyl)ethyl]benzenesulfonamide.
Reduction: Formation of N-[2-(3-methoxyphenyl)ethyl]amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of N-[2-(3-methoxyphenyl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase enzymes by binding to the active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced tumor growth and antimicrobial activity .
相似化合物的比较
Similar Compounds
- N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide
- N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide
- N-(2,3-dimethylphenyl)-N’-[2-(4-methoxyphenyl)ethyl]thiourea
Uniqueness
N-[2-(3-methoxyphenyl)ethyl]benzenesulfonamide is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 3-position can enhance its ability to interact with certain molecular targets, making it a valuable compound for research and development in various fields .
属性
分子式 |
C15H17NO3S |
|---|---|
分子量 |
291.4 g/mol |
IUPAC 名称 |
N-[2-(3-methoxyphenyl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C15H17NO3S/c1-19-14-7-5-6-13(12-14)10-11-16-20(17,18)15-8-3-2-4-9-15/h2-9,12,16H,10-11H2,1H3 |
InChI 键 |
YORDTQVQOFDUDX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)CCNS(=O)(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3,4-Dimethoxyphenyl)methylene]propylamine](/img/structure/B13779963.png)


![[2-[2-[Bis(furan-2-yl)phosphaniumyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphanium;ruthenium(2+);diacetate](/img/structure/B13779975.png)
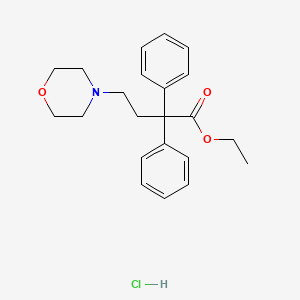
![5-[(Z)-2-iodoethenyl]-1,3-benzodioxole](/img/structure/B13779985.png)

